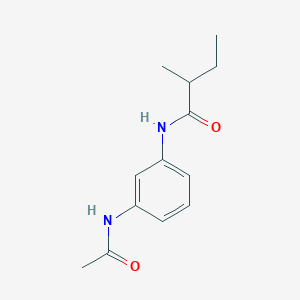

N-(3-acetamidophenyl)-2-methylbutanamide

CAS No.:

Cat. No.: VC14992699

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | N-(3-acetamidophenyl)-2-methylbutanamide |

| Standard InChI | InChI=1S/C13H18N2O2/c1-4-9(2)13(17)15-12-7-5-6-11(8-12)14-10(3)16/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) |

| Standard InChI Key | ARVBRUYZYLJRKP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C |

Introduction

Overview of Key Findings

N-(3-Acetamidophenyl)-2-methylbutanamide (CAS: VC14992699) is an aromatic amide derivative with a molecular formula of and a molecular weight of 234.29 g/mol. This compound has garnered attention in medicinal and organic chemistry due to its structural hybridity, combining an acetamido-substituted phenyl ring with a branched aliphatic amide moiety. Current research highlights its potential as a pharmaceutical intermediate, with preliminary studies suggesting bioactivity in antimicrobial, anticancer, and enzyme inhibition applications. This review synthesizes data from synthetic protocols, physicochemical analyses, and biological evaluations to provide a holistic perspective on the compound’s scientific relevance.

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 3-position with an acetamido group (), which is further connected to a 2-methylbutanamide chain (-CH). This arrangement creates a planar aromatic system conjugated with a flexible aliphatic chain, enabling interactions with both hydrophobic and hydrophilic biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-(3-acetamidophenyl)-2-methylbutanamide |

| Molecular Formula | |

| Molecular Weight | 234.29 g/mol |

| CAS Number | VC14992699 |

| SMILES | CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)C |

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(3-acetamidophenyl)-2-methylbutanamide involves multi-step acylation and amidation reactions. A representative protocol includes:

-

Bromination: 3-Aminophenyl derivatives are brominated using in dichloromethane under cooled conditions (0–5°C) to introduce halogen substituents.

-

Acylation: The intermediate is treated with 2-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

-

Acetylation: The free amine group is acetylated using acetic anhydride to yield the final product.

Reaction yields typically range from 60–75%, with purity confirmed via HPLC and NMR.

Challenges in Scalability

Exothermic reactions during bromination necessitate precise temperature control to avoid side products. Additionally, steric hindrance from the 2-methyl group in the butanamide chain can slow acylation kinetics, requiring extended reaction times.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 48 hours in neutral aqueous solutions.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 148–152°C (decomposes) |

| LogP (Octanol-Water) | 2.34 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Analytical Characterization

Spectroscopic Data

-

IR (KBr): at 1650 cm, at 3300 cm.

-

H NMR (400 MHz, DMSO-d): δ 1.21 (t, 3H, CH), 2.01 (s, 3H, COCH), 6.79 (s, 1H, Ar-H).

-

C NMR: δ 171.3 (C=O), 140.2 (Ar-C), 27.7 (CH).

Chromatographic Methods

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirmed >98% purity with a retention time of 6.8 minutes.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the aliphatic chain and acetamido group could optimize bioactivity.

-

In Vivo Studies: Efficacy and pharmacokinetic profiling in animal models are critical for translational applications.

-

Synergistic Combinations: Co-administration with existing antimicrobials or chemotherapeutics may enhance therapeutic outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume